An In-depth Technical Guide to Potential Targets of "SMK-17 Inhibitors"
An In-depth Technical Guide to Potential Targets of "SMK-17 Inhibitors"
Disclaimer: Initial research indicates that "SMK-17 inhibitor" is not a standard or widely recognized term in publicly available scientific literature. It is possible that this is an internal designation for a novel compound, a typographical error, or refers to a less common nomenclature. This guide therefore addresses two plausible interpretations of the intended target, based on phonetic and contextual similarities: Kin17 and Interleukin-17 (IL-17) . Both are significant targets in current drug development research.
Part 1: Kin17 - A Novel Target in Oncology
Core Concept: The KIN17 Protein
KIN17 is a highly conserved 45 kDa nuclear protein that plays a crucial role in fundamental cellular processes, including DNA replication, DNA damage repair, and regulation of the cell cycle.[1][2] It functions as a DNA and RNA binding protein, showing a preference for curved DNA structures often found at sites of illegitimate recombination.[1] Due to its integral role in maintaining genomic stability and cell proliferation, dysregulation of KIN17 has been implicated in the pathogenesis of various cancers.[1][2]
Role in Cancer and Therapeutic Potential
Numerous studies have demonstrated the overexpression of KIN17 in a variety of human cancers, including breast, lung, ovarian, and pancreatic cancer.[1][3][4] This elevated expression is often correlated with poor prognosis and resistance to chemotherapy.[1][2] KIN17 is involved in key signaling pathways that promote cancer cell proliferation, migration, and invasion, such as the p38 MAPK, NF-κB-Snail, and PI3K/AKT/mTOR pathways.[1][3][5]
The knockdown of KIN17 has been shown to inhibit tumor growth, suppress metastasis, and increase the sensitivity of cancer cells to therapeutic agents, making it a promising, albeit currently undrugged, target for cancer therapy.[1][2][3]
Data Presentation: KIN17 Expression in Various Cancers
| Cancer Type | Expression Status | Associated Outcomes | Key Signaling Pathway(s) | References |
| Breast Cancer | High | Promotes proliferation, associated with poor prognosis | - | [4] |
| Cervical Cancer | High | Promotes migration and invasion | NF-κB-Snail | [1][5] |
| Lung Cancer (NSCLC) | High | Correlates with tumor grade and lymph node metastasis | - | [1] |
| Ovarian Cancer | High | Associated with poor prognosis | - | [1] |
| Pancreatic Cancer | High | Promotes migration and invasion | PI3K/AKT/mTOR | [3][6] |
Experimental Protocols
This protocol is used to identify the specific DNA sequences to which KIN17 binds in vivo.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to KIN17. The antibody will bind to KIN17, and any DNA cross-linked to it will be co-precipitated.
-
Washing: Wash the antibody-protein-DNA complexes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the antibody and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the protein.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific sequences or by high-throughput sequencing (ChIP-seq) to identify KIN17 binding sites across the genome.
EMSA is used to study the binding of KIN17 to a specific DNA sequence in vitro.
-
Probe Preparation: A short DNA probe containing the putative KIN17 binding site is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with purified KIN17 protein or a nuclear extract containing KIN17.
-
Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the migration of the labeled DNA, indicating the formation of a larger protein-DNA complex, confirms binding. Competition assays with unlabeled probes can be used to determine binding specificity.[7][8][9]
Mandatory Visualizations
Part 2: Interleukin-17 (IL-17) - An Established Target in Autoimmune Disease
Core Concept: The IL-17 Cytokine Family
The Interleukin-17 (IL-17) family consists of six pro-inflammatory cytokines (IL-17A to IL-17F) that are key players in the immune response against extracellular pathogens.[10] However, the dysregulation of IL-17, particularly IL-17A, is a central driver of the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[11][12][13] IL-17A is primarily produced by T helper 17 (Th17) cells and exerts its effects by binding to its receptor (IL-17R) on various cell types, leading to the production of other inflammatory molecules.[10][14]
Mechanism of Action of IL-17 Inhibitors
IL-17 inhibitors are a class of biologic drugs that disrupt the inflammatory cascade by targeting the IL-17 pathway.[12][13] There are two primary mechanisms of action:
-
Directly Targeting IL-17A: Monoclonal antibodies like secukinumab and ixekizumab bind directly to the IL-17A cytokine, preventing it from binding to its receptor.[11]
-
Targeting the IL-17 Receptor: Brodalumab is a monoclonal antibody that binds to the IL-17 receptor A (IL-17RA), blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17C.[15][16][17]
By inhibiting this pathway, these drugs reduce inflammation, leading to significant improvements in the signs and symptoms of the associated diseases.[12]
Data Presentation: Efficacy of Approved IL-17 Inhibitors
| Drug (Target) | Study | PASI 75 Response (Week 12) | PASI 90 Response (Week 12) | PASI 100 Response (Week 12) | References |
| Secukinumab (IL-17A) | Phase II | 57% (75mg), 82% (150mg) | - | 52% (150mg) | [18] |
| Secukinumab (IL-17A) | Real-world | 89.9% | 79% | 48% | [19] |
| Ixekizumab (IL-17A) | Phase III | 89% (Q2W), 83% (Q4W) | - | 35% (Q2W), 33% (Q4W) | [20] |
| Brodalumab (IL-17RA) | Phase II | - | 82.2% (140mg), 96.8% (210mg) | - | [15] |
PASI 75/90/100 indicates a 75%, 90%, or 100% improvement from baseline PASI score.
| Drug (Target) | Study | ACR20 Response (Week 24) | ACR50 Response (Week 24) | ACR70 Response (Week 24) | References |
| Secukinumab (IL-17A) | FUTURE 2 | 51% (150mg), 54% (300mg) | 35% (150mg), 36% (300mg) | 20% (150mg), 24% (300mg) | - |
| Ixekizumab (IL-17A) | SPIRIT-P1 | 62% (Q4W), 58% (Q2W) | 47% (Q4W), 40% (Q2W) | 34% (Q4W), 23% (Q2W) | - |
ACR20/50/70 indicates a 20%, 50%, or 70% improvement in tender and swollen joint counts and other criteria.
Experimental Protocols
The PASI score is a standardized, quantitative rating of the severity of psoriasis.[21][22][23]
-
Body Division: The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).[24]
-
Severity Assessment: Within each region, the severity of three clinical signs (redness, thickness, and scaling) is assessed on a 5-point scale from 0 (none) to 4 (very severe).[22][23]
-
Area Assessment: The percentage of skin area affected by psoriasis in each region is graded on a 7-point scale from 0 (0%) to 6 (90-100%).[22]
-
Calculation: For each region, the sum of the severity scores is multiplied by the area score and then by the percentage of body surface area for that region. The final PASI score is the sum of the scores for the four regions, ranging from 0 (no disease) to 72 (most severe disease).[24][25]
The ACR20 is a composite measure used in clinical trials to assess improvement in rheumatoid and psoriatic arthritis.[26][27]
-
Core Set Measures: Seven core measures are assessed:
-
Tender joint count (out of 68)
-
Swollen joint count (out of 66)
-
Patient's global assessment of disease activity
-
Physician's global assessment of disease activity
-
Patient's assessment of pain
-
Patient's assessment of physical function (e.g., Health Assessment Questionnaire - HAQ)
-
Acute-phase reactant (CRP or ESR level)
-
-
ACR20 Definition: A patient is considered an ACR20 responder if they show at least a 20% improvement in both tender and swollen joint counts, AND at least a 20% improvement in at least three of the other five core measures.[26][28][29][30]
Mandatory Visualizations
References
- 1. Roles and regulatory mechanisms of KIN17 in cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and regulatory mechanisms of KIN17 in cancers (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of pancreatic cancer cells by suppressing KIN17 through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of DNA/RNA-binding protein KIN17 promotes apoptosis of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kin17 knockdown suppresses the migration and invasion of cervical cancer cells through NF-κB-Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scispace.com [scispace.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. biocompare.com [biocompare.com]
- 10. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 11. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 14. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 15. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 17. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of secukinumab in the treatment of moderate-to-severe plaque psoriasis: a randomized, double-blind, placebo-controlled phase II dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the efficacy, safety, and side effects of secukinumab in patients with moderate-to-severe psoriasis: real-world data from a retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ixekizumab met psoriasis endpoints by week 12, with durable response at 60 weeks | MDedge [mdedge.com]
- 21. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 22. dermnetnz.org [dermnetnz.org]
- 23. Canadian Psoriasis - CAPP - PASI Score [canadianpsoriasis.ca]
- 24. gpnotebook.com [gpnotebook.com]
- 25. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Website [eprovide.mapi-trust.org]
- 27. remissionmedical.com [remissionmedical.com]
- 28. quanticate.com [quanticate.com]
- 29. Description and Appraisal of Outcome Measures - Clinical Review Report: Upadacitinib (Rinvoq) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
